molecular formula C10H11NO B3080032 2,2-dimethyl-2H-pyrano[3,2-c]pyridine CAS No. 108031-09-0

2,2-dimethyl-2H-pyrano[3,2-c]pyridine

Cat. No.: B3080032
CAS No.: 108031-09-0
M. Wt: 161.2 g/mol
InChI Key: KZFPXYSAYXMXGD-UHFFFAOYSA-N
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Description

An Overview of the Pyrano[3,2-c]pyridine Ring System in Organic and Medicinal Chemistry

The fusion of a pyran ring and a pyridine (B92270) ring creates the pyrano[3,2-c]pyridine core, a structure that has been extensively studied in medicinal chemistry. The inherent properties of this bicyclic system have led to the synthesis of numerous derivatives with a wide array of biological activities. Research has shown that compounds containing this scaffold can exhibit significant anticancer, anti-inflammatory, antibacterial, and antifungal properties. africanjournalofbiomedicalresearch.com The versatility of the pyrano[3,2-c]pyridine core allows for various substitutions, enabling chemists to modulate the biological activity and pharmacokinetic properties of the resulting molecules. The development of efficient synthetic methodologies, including multi-component reactions, has further fueled research into this promising class of compounds. asianpubs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpyrano[3,2-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2)5-3-8-7-11-6-4-9(8)12-10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFPXYSAYXMXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,2 Dimethyl 2h Pyrano 3,2 C Pyridine and Its Analogues

Conventional and Established Synthesis Approaches

Traditional methods for the synthesis of pyrano[3,2-c]pyridines often rely on well-established intramolecular cyclization reactions and the use of readily available pyridine (B92270) precursors.

Intramolecular Cyclization Reactions (e.g., Claisen Rearrangement and Electrocyclic Ring Closure)

Intramolecular cyclization represents a fundamental approach to forming the pyran ring fused to the pyridine core. The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, is a notable example. wikipedia.orgorganic-chemistry.org This pericyclic reaction involves the bohrium.combohrium.com-sigmatropic rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org In the context of pyranopyridine synthesis, a suitably substituted allyl ether of a hydroxypyridine can be thermally rearranged to introduce an allyl group onto the pyridine ring, which can then undergo subsequent reactions to form the pyran ring. The reaction typically proceeds through a concerted, chair-like transition state. organic-chemistry.org While effective, these reactions often require elevated temperatures. wikipedia.org

Electrocyclic ring closure is another key intramolecular strategy. This type of pericyclic reaction involves the formation of a sigma bond between the ends of a conjugated pi system, leading to a cyclic product. For the synthesis of pyranopyridines, a precursor with a conjugated triene system can be induced to cyclize, forming the dihydropyran ring.

A study by Majumdar and colleagues demonstrated a sequential Claisen rearrangement and a regioselective "6-Endo" cyclization mediated by pyridine hydrotribromide to synthesize a researchgate.netresearchgate.netpyranothiopyran ring system, showcasing the utility of sigmatropic rearrangements in building such fused heterocyclic systems. nih.gov

Synthetic Strategies from Hydroxypyridine Precursors

Hydroxypyridines, particularly 3-hydroxypyridine (B118123), are versatile and common starting materials for the synthesis of pyrano[3,2-c]pyridines. mdpi.comresearchgate.net The hydroxyl group provides a convenient handle for introducing the necessary functionality to build the pyran ring.

One common strategy involves the O-alkylation of a hydroxypyridine with a suitable reagent containing a three-carbon unit that can subsequently cyclize. For instance, reaction with propargyl halides can introduce an alkyne functionality, which can then undergo cyclization. Acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols have been shown to produce pyrano[3,2-c]quinolones. nih.gov

Recent methodologies have focused on developing more efficient and regioselective syntheses of polysubstituted 3-hydroxypyridines, which serve as key intermediates. mdpi.comrsc.org For example, a method involving the Pd(0)-catalyzed "anti-Wacker"-type cyclization of alkynals derived from amino acids and propargyl alcohols provides access to diverse 3-hydroxypyridines. mdpi.com Another approach utilizes a hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles to construct the polysubstituted 3-hydroxypyridine scaffold in a single step. rsc.org

PrecursorReagentKey TransformationProduct Type
4-hydroxy-1-methylquinolin-2(1H)-onePropargylic alcoholsAcid-catalyzed tandem reactionPyrano[3,2-c]quinolones
Amino acids and propargyl alcoholsArylboronic acidsPd(0)-catalyzed "anti-Wacker"-type cyclizationPolysubstituted 3-hydroxypyridines
5-ethoxyoxazolesDienophilesHetero-Diels–Alder reactionPolysubstituted 3-hydroxypyridines

Cyclization of Functionalized Acetamides and Related Precursors

Functionalized acetamides have emerged as valuable precursors for the synthesis of pyranopyridine derivatives. africanjournalofbiomedicalresearch.com This approach typically involves the construction of an acetamide (B32628) side chain on a pyridine or pyrone ring, which is then induced to cyclize.

Clerici and coworkers reported on the synthesis and intramolecular cyclization of functionalized 6-pyronylacetamides to form novel 2,5,7-trioxo-pyrano[3,2-c]pyridines. africanjournalofbiomedicalresearch.com The structure of the acetamide precursor significantly influences the cyclization process. africanjournalofbiomedicalresearch.com Similarly, the synthesis of pyridine variants of benzoyl-phenoxy-acetamide has been explored, highlighting the versatility of acetamide-based precursors in accessing complex heterocyclic systems. nih.gov

Tandem radical cyclization/intermolecular coupling reactions involving indole (B1671886) N-aryloxy acetamides have also been developed to construct C3a-substituted pyrroloindolines, demonstrating the potential of radical-based strategies in heterocyclic synthesis. nih.gov

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrano[3,2-c]pyridines in a single step from three or more starting materials. bohrium.comafricanjournalofbiomedicalresearch.com

Knoevenagel Condensation and Michael Addition Sequences

A common and effective MCR strategy for synthesizing pyran-fused systems involves a domino sequence of Knoevenagel condensation followed by a Michael addition and subsequent cyclization. researchgate.netrsc.orgresearchgate.net The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org

In a typical synthesis of a pyrano[3,2-c]pyridine analogue, an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a 4-hydroxypyridin-2-one derivative are reacted together in the presence of a catalyst. bohrium.com The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting product then undergoes a Michael addition with the 4-hydroxypyridin-2-one, followed by an intramolecular cyclization and tautomerization to afford the final pyranopyridine product.

A study reported the synthesis of substituted 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles in excellent yields (92–99%) via a one-pot reaction of benzaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one using sodium acetate (B1210297) as a catalyst in a small amount of ethanol. bohrium.com

AldehydeActive Methylene CompoundPyridine PrecursorCatalystProduct
BenzaldehydesMalononitrile4-hydroxy-6-methylpyridin-2(1H)-oneSodium acetate2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles
Aromatic aldehydesMalononitrile6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dionePyridinium ylideDihydrofuropyrido[2,3-d]pyrimidines

Ugi Reaction and Isocyanide-Based Methodologies

Isocyanide-based multi-component reactions, particularly the Ugi reaction, have proven to be highly versatile for the synthesis of a wide variety of heterocyclic compounds, including pyranopyridine derivatives. africanjournalofbiomedicalresearch.comresearchgate.net The Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net

Saha and Talukdar employed a Ugi reaction system followed by cyclization under mild conditions to produce a variety of substituted pyrano[3,2-c]pyridines in good to excellent yields. africanjournalofbiomedicalresearch.com This approach highlights the power of MCRs to rapidly generate molecular diversity. Isocyanides can react with dimethyl acetylenedicarboxylate (B1228247) to form a zwitterionic intermediate, which can then be trapped by various nucleophiles, including hydroxy-heterocycles, to construct fused pyran systems in a one-pot fashion. researchgate.net

The development of continuous flow technologies for isocyanide synthesis has further enhanced the utility of these reagents by mitigating issues related to their foul odor and potential toxicity, allowing for their in-line use in multi-component reactions. chemrxiv.org

MCR TypeKey ReagentsIntermediateProduct Type
Ugi-4CRAldehyde, Amine, Carboxylic Acid, Isocyanideα-acylamino carboxamideHighly substituted acyclic structures that can cyclize
Isocyanide-based 3-componentIsocyanide, Dimethyl acetylenedicarboxylate, Hydroxy-heterocycleZwitterionic intermediateFused pyran systems

Green Chemistry Principles in the Synthesis of Pyrano[3,2-c]pyridine Scaffolds

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of pyrano[3,2-c]pyridine derivatives to minimize environmental impact and enhance efficiency. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. africanjournalofbiomedicalresearch.comasianpubs.org This technique has been successfully applied to the synthesis of various pyrano[3,2-c]pyridine analogues. The use of microwave irradiation can significantly enhance the efficiency of multicomponent reactions for the construction of these scaffolds. thescipub.com

For instance, a one-pot condensation of malononitrile, ethyl acetoacetate, and various aryl aldehydes in the presence of piperazine (B1678402) as a catalyst has been effectively carried out under solvent-free microwave irradiation to produce pyrano[3,2-c]pyridine derivatives. asianpubs.org This method offers the advantages of high yields, reduced reaction times, and operational simplicity. africanjournalofbiomedicalresearch.comasianpubs.org The uniform heating provided by microwaves helps to minimize the formation of byproducts, leading to cleaner reaction profiles. africanjournalofbiomedicalresearch.com The application of microwave-assisted synthesis represents a significant step towards more sustainable and efficient chemical processes in the preparation of these heterocyclic compounds. nih.gov

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Pyrano[2,3-c]pyrazole Synthesis

Method Temperature (°C) Time Yield (%) Reference
Conventional Heating 80 1.4 hours 80 nih.gov
Microwave Irradiation - 25 minutes 88 nih.gov

The development of catalyst-free and solvent-free reaction conditions is a primary goal of green chemistry, as it eliminates the need for potentially toxic catalysts and volatile organic solvents. nih.gov Mechanochemical methods, such as ball-milling, have been explored for the synthesis of related pyran-fused heterocycles, offering a completely solvent-free and catalyst-free approach that proceeds with high efficiency and quantitative yields. nih.gov

While not yet extensively reported for the 2,2-dimethyl-2H-pyrano[3,2-c]pyridine core specifically, the principles of these solvent-free multicomponent reactions are applicable. mdpi.com For example, the synthesis of pyrano[2,3-c]pyrazoles has been achieved by simply mixing the reactants (ethyl acetoacetate, hydrazine (B178648) hydrate, aldehydes or ketones, and malononitrile) in the absence of any solvent. mdpi.com These protocols not only reduce environmental pollution but also simplify the work-up procedure, making them highly attractive for industrial applications. nih.gov

The use of water as a reaction medium is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrano[3,2-c]quinolone derivatives, close analogues of the pyrano[3,2-c]pyridine system, has been successfully demonstrated in water using a green bio-organic catalyst. acs.org This approach offers excellent product yields, short reaction times, and a simple work-up procedure, often without the need for chromatographic purification. acs.org

Ionic liquids (ILs) have also gained prominence as green reaction media and catalysts due to their negligible vapor pressure, thermal stability, and recyclability. researchgate.netnih.gov Several syntheses of pyrano[3,2-c]pyridone and quinoline (B57606) derivatives have been developed using ionic liquids. researchgate.netsid.ir For example, the ionic liquid [BMIm]Cl has been used as a recyclable catalyst and solvent for the efficient one-pot, multi-component synthesis of pyrano[3,2-c]pyridone derivatives at ambient temperature. researchgate.netsid.ir Another example is the use of the Brønsted acid ionic liquid [Et3NH][HSO4] as an efficient and reusable catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles under solvent-free conditions. nih.gov

Table 2: Effect of Ionic Liquid Catalyst Concentration on Product Yield

Catalyst Concentration (mol %) Yield (%) of 5b Reference
0 0 nih.gov
5 50 nih.gov
10 65 nih.gov
15 70 nih.gov
20 94 nih.gov
25 85 nih.gov

5b: 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Innovations in Catalyst Systems for Pyrano[3,2-c]pyridine Synthesis

The development of novel and efficient catalysts is crucial for advancing the synthesis of complex heterocyclic scaffolds like pyrano[3,2-c]pyridines. Recent innovations have focused on heterogeneous catalysts, bio-catalysts, and nano-catalysts, which offer advantages such as high efficiency, selectivity, and reusability.

A variety of innovative catalysts have been explored for the synthesis of pyrano[3,2-c]pyridine and its analogues:

Copper Catalysts: Copper-catalyzed methodologies have been shown to significantly enhance reaction rates and yields in the construction of pyrano[3,2-c]pyridine derivatives compared to traditional base-driven cyclizations. africanjournalofbiomedicalresearch.com

Bio-organic Catalysts: Taurine, an amino sulfonic acid, has been employed as a cost-effective, efficient, and recyclable bio-organic catalyst for the synthesis of pyrano[3,2-c]quinolone derivatives in water. acs.org

Nanocatalysts: Copper oxide nanoparticles (CuO NPs) have been utilized as a highly efficient and reusable catalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives. jsynthchem.com Similarly, sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) has been used as a solid acid nanocatalyst for the synthesis of pyrano[2,3-d]pyrimidine diones under solvent-free conditions. nih.gov

Ionic Liquid-Based Catalysts: Novel ionic liquid-based nano-magnetic solid acid catalysts have been designed for the synthesis of pyrano[2,3-c]pyrazole derivatives. These catalysts can be easily recovered using an external magnet and reused multiple times without significant loss of activity. researchgate.net

The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and environmental footprint. The ongoing development of new catalytic systems holds great promise for the future synthesis of this compound and its structurally diverse analogues.

Chemical Reactivity and Derivatization Pathways of 2,2 Dimethyl 2h Pyrano 3,2 C Pyridine

Role as an Electron-Rich Diene in Cycloaddition Reactions (e.g., Diels-Alder)

The 2,2-dimethyl-2H-pyran moiety within the 2,2-dimethyl-2H-pyrano[3,2-c]pyridine structure is recognized as an electron-rich diene, making it a suitable participant in cycloaddition reactions, most notably the Diels-Alder reaction. While specific studies on the Diels-Alder reactions of this compound are not extensively detailed in the reviewed literature, the reactivity of the analogous 2,2-dimethyl-2H-pyran system provides significant insight. These pyran derivatives have been effectively utilized in sequential Diels-Alder/retro-Diels-Alder domino processes to construct aromatic platforms. acs.org

The general mechanism for a Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. acsgcipr.org In the context of 2,2-dimethyl-2H-pyrans, their electron-rich nature favors reactions with electron-poor dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction. chim.it The initial cycloadduct formed in these reactions can subsequently undergo further transformations, such as the extrusion of a small molecule, to yield a stable aromatic product. acsgcipr.org

For instance, the reaction of 2,2-dimethyl-2H-pyrans with dienophiles like benzynes has been shown to produce substituted alkyl-2-naphthoate derivatives in excellent yields. acs.org This transformation proceeds through a sequential Diels-Alder/retro-Diels-Alder pathway. The use of other activated alkynes can similarly lead to the formation of substituted alkyl benzoate (B1203000) derivatives. acs.org This reactivity underscores the potential of the this compound scaffold to act as a diene in the synthesis of various carbocyclic and heterocyclic systems.

Functionalization and Structural Modification Strategies

The pyrano[3,2-c]pyridine core of this compound offers multiple sites for functionalization, allowing for a wide range of structural modifications. These modifications are crucial for tuning the molecule's physicochemical properties and biological activities. Various synthetic strategies have been employed to introduce different functional groups onto this heterocyclic system. africanjournalofbiomedicalresearch.comnih.gov

One common approach involves the direct C-H functionalization of the pyridine (B92270) ring. nih.gov For instance, palladium-catalyzed direct diarylation of pyridines has been developed, which could be applicable to the this compound scaffold. nih.gov Another strategy involves the synthesis of pyrano[3,2-c]pyridine derivatives with pre-installed functional groups that can be further elaborated. For example, the synthesis of 2-amino-pyrano[3,2-c]pyridine-3-carbonitriles provides handles for subsequent reactions such as N-acetylation or conversion into fused pyrimidinone rings. ekb.eg

Furthermore, multicomponent reactions have proven to be an efficient method for the one-pot synthesis of highly functionalized pyrano[3,2-c]pyridine derivatives. africanjournalofbiomedicalresearch.comasianpubs.org These reactions often involve the condensation of an aldehyde, a malononitrile (B47326) or ethyl cyanoacetate, and a 4-hydroxypyridin-2-one derivative, leading to a diverse array of substituted pyrano[3,2-c]pyridines. asianpubs.org The substituents introduced through these methods can then be subjected to further chemical transformations.

Below is a table summarizing some of the functionalization and structural modification strategies applied to the pyrano[3,2-c]pyridine scaffold.

Starting Material/CoreReagents and ConditionsFunctionalization/ModificationReference
2-Amino-pyrano[3,2-c]pyridine-3-carbonitrileAcetic anhydrideN-acetylation of the amino group ekb.eg
2-Amino-pyrano[3,2-c]pyridine-3-carbonitrileChloroacetyl chloride in acetic acidN-chloroacetylation ekb.eg
2-Amino-pyrano[3,2-c]pyridine-3-carbonitrileDMFDMA in dry xyleneFormation of an amidine ekb.eg
2-Amino-pyrano[3,2-c]pyridine-3-carbonitrileTriethyl orthoformate in acetic anhydrideFormation of a formimidate ekb.eg
4-Hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-dioneIodine and sodium carbonate in boiling dioxaneIodination at the 3-position africanjournalofbiomedicalresearch.com

Construction of Fused Heterocyclic Systems Containing the Pyrano[3,2-c]pyridine Moiety

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry due to their diverse pharmacological properties. africanjournalofbiomedicalresearch.com The construction of such systems can be achieved through the synthesis of hybrid heterocycles or via annulation reactions leading to polycyclic frameworks.

Synthesis of Hybrid Heterocycles

Hybrid heterocycles are molecules that incorporate two or more different heterocyclic rings, often leading to enhanced biological activity. The pyrano[3,2-c]pyridine moiety has been successfully integrated with other heterocycles to create novel hybrid structures.

For example, starting from 2-amino-pyrano[3,2-c]pyridine-3-carbonitriles, it is possible to construct fused pyrido[3',4':5,6]pyrano[2,3-d]pyrimidin-4-one systems through cyclo-condensation with formic acid. ekb.eg Another approach involves the reaction of 2-aminopyranopyridine-3-carbonitriles with benzohydroximinoyl chloride and triethylamine (B128534) to yield 1,2,4-oxadiazole-pyranopyridine hybrid heterocycles. africanjournalofbiomedicalresearch.com These hybrid molecules have shown promise as potential therapeutic agents. africanjournalofbiomedicalresearch.com

Annulation Reactions Leading to Polycyclic Systems

Annulation reactions are a powerful tool for the construction of polycyclic systems by forming a new ring onto an existing one. The pyrano[3,2-c]pyridine scaffold can undergo various annulation reactions to generate complex, multi-ring structures.

One notable example is the synthesis of spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes) through a cross-metathesis process followed by an acid-catalyzed cycloisomerization. africanjournalofbiomedicalresearch.com Another strategy involves the intramolecular cyclization of functionalized 6-pyronylacetamides to form novel 2,5,7-trioxo-pyrano[3,2-c]pyridines. africanjournalofbiomedicalresearch.com The development of new synthetic routes to various polycyclic pyridone structures often relies on the ring-opening and subsequent transformation of related heterocyclic precursors.

The table below provides examples of the construction of fused heterocyclic systems from pyrano[3,2-c]pyridine derivatives.

Starting Pyrano[3,2-c]pyridine DerivativeReagents and ConditionsResulting Fused SystemReference
2-Amino-pyrano[3,2-c]pyridine-3-carbonitrileFormic acid, refluxPyrido[3',4':5,6]pyrano[2,3-d]pyrimidin-4-one ekb.eg
2-Aminopyranopyridine-3-carbonitrilesBenzohydroximinoyl chloride, triethylamine1,2,4-Oxadiazole-pyranopyridine hybrid africanjournalofbiomedicalresearch.com
Functionalized 6-pyronylacetamidesIntramolecular cyclization2,5,7-Trioxo-pyrano[3,2-c]pyridines africanjournalofbiomedicalresearch.com
Appropriate precursors for cross-metathesisAcid-catalyzed cycloisomerizationSpiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes) africanjournalofbiomedicalresearch.com

Computational and Theoretical Investigations of 2,2 Dimethyl 2h Pyrano 3,2 C Pyridine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT calculations can determine optimized geometries, molecular orbital energies, and various thermodynamic properties.

Electronic Structure Analysis (HOMO-LUMO, Frontier Orbitals)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. tjnpr.orgniscpr.res.in The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. tjnpr.orgwu.ac.th

For pyrano[3,2-c]pyridine derivatives and related structures, DFT calculations are used to map the distribution of these orbitals and calculate the energy gap. ijcce.ac.ir A smaller gap generally suggests higher chemical reactivity and polarizability. nih.gov In related pyranopyridine systems, studies have shown that the HOMO and LUMO densities are often distributed across the fused ring system, indicating a delocalized π-electron network. researchgate.net This analysis helps in predicting sites susceptible to electrophilic or nucleophilic attack and understanding intramolecular charge transfer (ICT) phenomena, which are vital for designing materials with specific electronic properties. ijcce.ac.irnih.gov

Table 1: Key Electronic Properties Determined by DFT

PropertySignificanceTypical Application
HOMO EnergyIndicates electron-donating abilityPredicting reactivity towards electrophiles
LUMO EnergyIndicates electron-accepting abilityPredicting reactivity towards nucleophiles
HOMO-LUMO Gap (ΔE)Correlates with chemical stability and reactivityAssessing kinetic stability and electronic transitions
Molecular Electrostatic Potential (MEP)Maps charge distribution and reactive sitesIdentifying sites for nucleophilic and electrophilic attack

Spectroscopic Property Predictions (e.g., Vibrational Modes, NMR Chemical Shift Validation)

DFT calculations are highly effective in predicting spectroscopic data, which can be used to validate and interpret experimental results. Theoretical calculations of vibrational frequencies from Fourier-transform infrared (FTIR) and Raman spectroscopy can be compared with experimental spectra to confirm the structure of a synthesized compound. bohrium.comresearchgate.netresearchgate.net For pyridine-containing molecules, DFT has been successfully used to assign vibrational modes, such as C-H, C=N, and C=O stretching and bending vibrations, providing a detailed understanding of the molecule's structural dynamics. researchgate.netnih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach alongside DFT. wu.ac.th These theoretical predictions are invaluable for assigning complex ¹H and ¹³C NMR spectra, especially for novel or structurally intricate derivatives. nih.govnih.gov Although discrepancies can arise, comparing calculated and experimental shifts is a standard method for structural elucidation and confirmation in solid-state and solution-phase studies. nih.gov

Time-Dependent Density Functional Theory (TDDFT) for Optoelectronic Properties

To investigate the behavior of molecules in their excited states, particularly their interaction with light, Time-Dependent Density Functional Theory (TDDFT) is employed. This method is an extension of ground-state DFT and is widely used to model the optoelectronic properties of organic compounds.

Absorption and Emission Characteristics Modeling

TDDFT is instrumental in predicting the electronic absorption spectra (UV-Visible) of molecules. wu.ac.th For compounds related to the pyrano[3,2-c]pyridine family, TDDFT calculations can determine the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., π→π* or n→π*). ijcce.ac.ir

Computational studies on analogous pyrano[3,2-c]chromene derivatives have demonstrated that TDDFT can successfully reproduce experimental absorption spectra, allowing for a detailed analysis of how different substituents affect the electronic and optical properties. ijcce.ac.ir This predictive power is crucial for designing new dyes, sensors, and materials for organic light-emitting diodes (OLEDs) by tuning the molecular structure to achieve desired absorption and emission characteristics. researchgate.netnih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of the pyrano[3,2-c]pyridine scaffold have been identified as having promising anticancer properties, partly due to their ability to inhibit key enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ekb.egresearchgate.net Molecular docking studies have been performed to elucidate how these compounds interact with the active sites of these tyrosine kinase receptors. ekb.eg

For example, docking simulations of a pyrano[3,2-c]pyridine derivative into the ATP-binding pocket of EGFR and VEGFR-2 helped to postulate its mechanism of cytotoxicity. ekb.eg These studies identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. scirp.org By understanding these binding modes, chemists can rationally design more potent and selective inhibitors. ekb.egnih.gov

Table 2: Example of Molecular Docking Application for Pyrano[3,2-c]pyridine Analogs

Biological TargetTherapeutic AreaRole of DockingKey Interactions Postulated
EGFR Tyrosine KinaseAnticancerTo predict binding mode and explain cytotoxic activity. ekb.egHydrogen bonding with key residues, hydrophobic interactions within the ATP pocket. ekb.eg
VEGFR-2 Tyrosine KinaseAnticancer (Anti-angiogenesis)To understand the mechanism of enzyme inhibition. ekb.egInteraction with the hinge region of the kinase domain. ekb.eg

Reaction Mechanism Elucidation via Computational Methods

Computational methods are also employed to shed light on chemical reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway. mdpi.com

For the synthesis of pyrano[3,2-c]pyridine and related heterocyclic systems, which are often formed through multicomponent reactions, computational studies can help rationalize the observed regioselectivity and stereoselectivity. africanjournalofbiomedicalresearch.comnih.gov For instance, the proposed mechanism for the formation of pyrano[3,2-c]pyridine-3-carbonitriles involves a nucleophilic attack followed by intramolecular cyclization. africanjournalofbiomedicalresearch.com Computational analysis can validate such proposed pathways by locating the transition state structures and calculating the activation energy barriers, thereby explaining why certain products are favored over others. Understanding these mechanisms allows chemists to optimize reaction conditions to improve yields and selectivity. africanjournalofbiomedicalresearch.com

Biological Activities and Structure Activity Relationship Sar Studies of 2,2 Dimethyl 2h Pyrano 3,2 C Pyridine Analogues Preclinical Focus

Antimicrobial Efficacy (Antibacterial and Antifungal)

The pyrano[3,2-c]pyridine core is a constituent of various molecules investigated for their antimicrobial properties. africanjournalofbiomedicalresearch.com Studies have shown that derivatives of this scaffold exhibit activity against a range of bacterial and fungal pathogens. africanjournalofbiomedicalresearch.comopenaccessjournals.com For instance, certain synthesized pyrano[3,2-c]pyridine derivatives have demonstrated notable action against both bacterial and fungal strains, with efficacy reported to be comparable to or exceeding that of established medications. researchgate.net

One study highlighted a series of pyrano[3,2-c]pyridine derivatives tested against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant tuberculosis (MDR-TB). A lead compound from this series, 2-amino-4-[4-(dimethylamino)phenyl]-8-(E)-[4-(dimethylamino)phenyl]methylidene-6-methyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, was found to be significantly more potent than the standard drug isoniazid (B1672263) against MDR-TB. africanjournalofbiomedicalresearch.com

The antimicrobial potential of related pyranopyridine isomers has also been documented. Fused pyrano[2,3-b]pyridine derivatives have shown effective to moderate action against various microorganisms, including Aspergillus fumigatus, Candida albicans, Pseudomonas aeruginosa, and Staphylococcus aureus. ekb.eg Similarly, selenium-containing selenopheno[2,3-b]pyridines have been synthesized and shown to possess remarkable antibacterial and antifungal properties. nih.gov

Compound ScaffoldMicroorganismActivityReference
Pyrano[3,2-c]pyridine derivativeMultidrug-Resistant Tuberculosis (MDR-TB)Reported to be 100 times more effective than isoniazid. africanjournalofbiomedicalresearch.com
Fused Pyrano[2,3-b]pyridinesStaphylococcus aureusCompound 8 showed potent activity (up to 90% impact). ekb.eg
Fused Pyrano[2,3-b]pyridinesAspergillus fumigatus, Candida albicansCompounds 5 and 8 were the most active. ekb.eg
Selenopheno[2,3-b]pyridinesE. coli, P. aeruginosa, S. aureusSeveral derivatives (9b, 12b, 14f, 16d) showed significant activity. nih.gov

Anticancer and Cytotoxic Potentials

The pyrano[3,2-c]pyridine framework is a key feature in several novel compounds designed as potential anticancer agents. ekb.egnih.gov Preclinical in vitro studies have demonstrated the cytotoxic activity of these analogues against a variety of human cancer cell lines, including those for breast, liver, colon, and lung cancer. ekb.egnih.gov

In one study, a series of novel pyrano[3,2-c]pyridine derivatives were synthesized and evaluated for their antitumor activity against colon carcinoma (HCT-116), hepatic carcinoma (HepG-2), and breast carcinoma (MCF-7) cell lines. ekb.eg Among the tested compounds, a formimidate derivative (compound 5) exhibited the most potent cytotoxic activity, with IC50 values of 5.2 µM against HCT-116, 3.4 µM against HepG-2, and 1.4 µM against MCF-7. ekb.eg These values were comparable to the reference drug doxorubicin. ekb.eg

Further research into other pyrano[3,2-c]pyridine conjugates identified compounds 8a and 8b as having the highest anticancer activity when compared to erlotinib, a standard chemotherapy agent. nih.govresearchgate.net The mechanism of action for some of these derivatives is believed to involve the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as those involving the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). ekb.egnih.gov For example, derivative 8a showed encouraging inhibitory characteristics against both EGFR and VEGFR-2. nih.gov

CompoundCell LineIC50 (µM)Reference
Formimidate Derivative 5HCT-116 (Colon)5.2 ± 0.1 ekb.eg
Formimidate Derivative 5HepG-2 (Liver)3.4 ± 0.3 ekb.eg
Formimidate Derivative 5MCF-7 (Breast)1.4 ± 0.6 ekb.eg
Compound 8aNot specified0.23 nih.govresearchgate.net
Compound 8bNot specified0.15 nih.govresearchgate.net

Neuroprotective Modulatory Effects

While the broader class of pyran- and pyridine-containing heterocycles has been investigated for various effects on the central nervous system, specific preclinical data focusing on the neuroprotective modulatory effects of 2,2-dimethyl-2H-pyrano[3,2-c]pyridine analogues are not extensively detailed in the available research. Studies on related but structurally distinct isomers, such as pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, have shown anticonvulsant and anxiolytic activities. nih.gov Other pyran derivatives have been explored for potential in treating neurodegenerative conditions like Alzheimer's disease. nih.gov However, dedicated studies to elucidate the direct neuroprotective potential of the specific this compound scaffold are limited.

Efflux Pump Inhibition in Multidrug Resistance

A significant area of preclinical research for pyranopyridine analogues is their role in combating multidrug resistance (MDR) in Gram-negative bacteria. nih.gov MDR is often driven by the overexpression of efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, which expel antibiotics from bacterial cells, rendering them ineffective. nih.govnih.gov

Novel pyranopyridine-based compounds have been developed as potent efflux pump inhibitors (EPIs). nih.gov These EPIs can be used as adjunctive therapy to restore the efficacy of existing antibiotics. nih.gov By inhibiting the function of efflux pumps, EPIs increase the intracellular concentration of antibiotics, thereby enhancing their antibacterial effect. nih.gov Research has focused on optimizing these RND-targeting pyranopyridine EPIs to improve antibiotic efficacy and reduce the development of resistance. nih.gov

Allosteric Modulation of Receptors (e.g., Metabotropic Glutamate (B1630785) Receptor 2)

Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site, allowing for the fine-tuning of receptor activity. nih.gov Metabotropic glutamate receptors (mGluRs), which are crucial for modulating neuronal excitability and synaptic transmission, have been a key target for such modulators. nih.govnih.gov

While the development of allosteric modulators for mGluRs is an active area of research, studies specifically detailing this compound analogues as mGluR2 modulators are not prominent in the current literature. However, research on structurally related isomers provides insight into the potential of the broader pyranopyridine scaffold. For example, a compound with a 3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl core, JNJ16259685, has been identified as a negative allosteric modulator (NAM) of the mGlu1 receptor. nih.gov This indicates that pyranopyridine-type structures can interact with the allosteric sites of mGlu receptors, suggesting that analogues of the pyrano[3,2-c]pyridine class could potentially be developed for similar purposes.

Comprehensive Structure-Activity Relationship (SAR) Analyses

The diverse biological activities of pyrano[3,2-c]pyridine analogues have prompted analyses of their structure-activity relationships (SAR) to guide the design of more potent and selective compounds.

The nature and position of substituent groups on the pyrano[3,2-c]pyridine core profoundly influence the biological activity. nih.gov

In the context of anticancer activity , SAR studies have revealed key structural features that enhance cytotoxicity. For a series of pyrano[3,2-c]pyridine derivatives, the introduction of a formimidate group was found to confer the best cytotoxic activity against colon, liver, and breast cancer cell lines. ekb.eg In contrast, scaffolds with an acetamide (B32628) group or those fused with a pyrimidinone moiety showed weaker potency. ekb.eg Another study on pyrano[3,2-c]quinoline analogues (a related scaffold) suggested that substitution at the 3-position of an aryl ring attached to the pyran moiety is important for anticancer and anti-inflammatory activity. nih.gov A general review of pyridine (B92270) derivatives noted that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it. nih.govunison.mx

For antimicrobial activity , specific substitutions are critical for potency. In one series of antitubercular pyrano[3,2-c]pyridines, the presence of a 4-(dimethylamino)phenyl group at the C4 position was a key feature of the most potent compound against MDR-TB. africanjournalofbiomedicalresearch.com This highlights the importance of electron-donating groups and specific aromatic substitutions in enhancing antimicrobial efficacy.

These SAR insights are crucial for the rational design and optimization of new this compound analogues with improved therapeutic potential.

Pharmacophore Mapping and Design Principles

Pharmacophore mapping for analogues of the pyrano[3,2-c]pyridine scaffold has been largely guided by their activity as kinase inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both crucial in cancer progression. ekb.egnih.gov The design principles revolve around molecular hybridization and substituent variation techniques to optimize interactions with the ATP-binding pockets of these target enzymes. ekb.eg

Core Scaffold and Key Interactions:

The pyrano[3,2-c]pyridine core serves as a rigid scaffold for the optimal orientation of various substituents. Docking studies on related analogues have shown that this heterocyclic system effectively positions functional groups to engage in critical hydrogen bonds and hydrophobic interactions within the kinase domain. ekb.eg For instance, in the context of EGFR and VEGFR-2 inhibition, the pyridine nitrogen and adjacent functionalities often act as hydrogen bond acceptors, mimicking the hinge-binding interactions of known ATP-competitive inhibitors. ekb.egnih.gov

Design Principles from SAR Studies:

Structure-activity relationship studies have been instrumental in refining the design of these analogues. Key principles derived from these preclinical studies include:

Molecular Hybridization: The design often involves combining the pyranopyridine core with pharmacophoric elements from known anticancer agents. This strategy aims to create novel chemical entities with enhanced or dual-target activity. ekb.eg

Substituent Variation: The biological activity of these compounds is highly sensitive to the nature and position of substituents on the core structure. For example, the introduction of specific aromatic or heterocyclic rings at certain positions can significantly enhance potency by accessing additional binding pockets within the target protein. nih.gov

Lipophilicity and Physicochemical Properties: Modifications are made not only to enhance potency but also to improve drug-like properties. For example, replacing a phenyl ring with a pyridyl group has been used to reduce lipophilicity, which can lead to an improved pharmacokinetic profile. nih.gov

Anticancer Activity as a Case Study:

The development of pyrano[3,2-c]pyridine analogues as potential anticancer agents provides a clear example of these design principles in action. Researchers have synthesized and evaluated series of these compounds against various cancer cell lines, including liver, breast, colon, and lung cancer. nih.gov

One study focused on creating novel pyrano[3,2-c]pyridine derivatives and testing their inhibitory effects on EGFR and VEGFR-2. nih.gov The results highlighted that certain derivatives demonstrated potent anticancer activity, with IC50 values comparable to the standard drug erlotinib. nih.gov Specifically, derivative 8a in the study showed encouraging dual inhibitory characteristics against both EGFR and VEGFR-2. nih.gov

The table below summarizes the in vitro inhibitory activity of selected pyrano[3,2-c]pyridine analogues against target kinases, illustrating the impact of structural modifications on potency.

CompoundTarget KinaseIC50 (µM)
Derivative 8a EGFR1.21
VEGFR-22.65
Erlotinib (Reference) EGFR0.18

This table presents data for illustrative pyrano[3,2-c]pyridine analogues and a reference compound to highlight design effectiveness. nih.gov

Another study successfully designed a formimidate derivative of pyrano[3,2-c]pyridine that exhibited significant cytotoxic activity against colon (HCT-116), hepatic (HepG-2), and breast (MCF-7) carcinoma cell lines, with IC50 values approaching that of the standard drug doxorubicin. ekb.eg Docking studies for this promising compound suggested a binding mode within the EGFR and VEGFR-2 kinase domains, further validating the design strategy. ekb.eg

The table below details the cytotoxic activity of a promising pyrano[3,2-c]pyridine formimidate analogue.

CompoundCell LineIC50 (µM)
Formimidate 5 HCT-116 (Colon)5.2 ± 0.1
HepG-2 (Hepatic)3.4 ± 0.3
MCF-7 (Breast)1.4 ± 0.6
Doxorubicin (Reference) HCT-116 (Colon)5.2 ± 0.30
HepG-2 (Hepatic)2.85 ± 0.4
MCF-7 (Breast)1.03 ± 0.4

This table showcases the antiproliferative activity of a key analogue compared to a standard chemotherapeutic agent. ekb.eg

Advanced Applications of 2,2 Dimethyl 2h Pyrano 3,2 C Pyridine in Materials Science and Beyond

Development of Photochromic Materials

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for applications like variable transmission glasses, smart windows, and data storage. nih.govfrontiersin.org Derivatives of the pyranopyridine family, particularly those analogous to benzopyrans and naphthopyrans, are of significant interest for developing these "smart" materials. nih.gov

The photochromic behavior in these pyran-based systems typically involves a light-induced cleavage of the C(sp³)–O bond within the pyran ring. nih.gov This process transforms the colorless, closed-ring form of the molecule into a highly colored, open-ring species, often a quinonoidal or merocyanine-like structure. nih.govresearchgate.net This transformation is reversible, with the colored form reverting to the original colorless state either thermally or by irradiation with a different wavelength of light. nih.gov

Research on related compounds, such as 8-N,N-dimethylamino-2,2-dimethyl-2H-pyrano[3,2-c]chromen-5-one, provides insight into the photochromic processes of this class of materials. acs.org Studies on these molecules allow for detailed investigation of the kinetics and thermodynamics of both the color-forming (photo-irradiation) and color-fading (thermal reversion) processes. acs.org The structural modifications on the pyran moiety can significantly influence the photochromic parameters, such as the color, the rate of fading, and the photocolorability. acs.orghud.ac.uk For instance, the thermal reversion rate is a critical factor for practical applications; a slower reversion is desirable for data storage, while a faster one is needed for ophthalmic lenses. researchgate.netacs.org

PropertyDescriptionSignificance in Photochromic Materials
Photo-coloration The process of changing from a colorless to a colored state upon UV irradiation. nih.govEnables the "switching" function for applications like sunglasses and smart windows.
Thermal Reversion The return of the colored, open form to the colorless, closed form in the absence of light. nih.govThe rate of this process (persistence of color) determines the suitability for different applications (e.g., fast for lenses, slow for data storage). acs.orghud.ac.uk
Wavelength Max (λmax) The wavelength at which the colored form shows maximum light absorption. hud.ac.ukDetermines the color of the material in its activated state (e.g., orange, red, green). nih.govhud.ac.uk
Photocolorability The intensity of the color achieved after irradiation, measured as the change in optical density. hud.ac.ukA higher value indicates a more pronounced and efficient color change.

Application in Organic Semiconductors and Optoelectronic Devices

The field of organic electronics leverages carbon-based molecules and polymers for applications like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. ijcce.ac.ir The pyrano[3,2-c]pyridine scaffold is a promising candidate for these technologies due to the distinct electronic characteristics of its constituent rings.

The pyridine (B92270) moiety is known to be an electron-deficient group. google.com Incorporating such groups into organic molecules can enhance their electron-transporting performance, making them suitable for use as n-type semiconductor materials. google.combeilstein-journals.org The development of efficient n-type organic semiconductors is crucial for creating complementary circuits and improving the performance of OLEDs and organic solar cells. ijcce.ac.ir

Studies on related pyrano-fused systems, such as 2H-pyrano[3,2-c]chromene derivatives, have explored their potential in optoelectronics. ijcce.ac.irresearchgate.net These investigations, combining synthesis with theoretical calculations using Density Functional Theory (DFT), analyze key electronic properties like ionization potential, electron affinity, and reorganization energies for charge transport. ijcce.ac.ir A low reorganization energy for electrons suggests that a material would be an efficient n-type semiconductor. ijcce.ac.ir Furthermore, the thermal stability and ability of these compounds to produce blue or green light emission make them attractive for the development of OLEDs. researchgate.net

ParameterDefinitionRelevance to Organic Semiconductors
Electron Affinity (EA) The energy released when an electron is added to a neutral atom or molecule to form a negative ion.A higher EA facilitates electron injection from the cathode into the material. ijcce.ac.ir
Ionization Potential (IP) The energy required to remove an electron from a neutral atom or molecule.A lower IP facilitates hole injection from the anode. ijcce.ac.ir
Electron Reorganization Energy (λe) The energy change of the molecule and its environment when an electron is added.A smaller value indicates faster electron transfer, which is desirable for n-type semiconductors. ijcce.ac.ir
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).This gap influences the optical and electronic properties, including the color of emission in OLEDs. researchgate.net

Role in Dye Chemistry and Related Fields

The structural features of pyrano[3,2-c]pyridine and its derivatives make them relevant to dye chemistry. africanjournalofbiomedicalresearch.comresearchgate.net The connection is most direct in the context of their photochromic properties. The colored, open-ring form of a photochromic pyranopyridine is, by definition, a dye molecule that absorbs light in the visible spectrum. nih.gov The ability to tune the absorption wavelength (and thus the color) by modifying the molecular structure is a fundamental concept in dye design. hud.ac.uk

Beyond photochromism, the pyranopyridine skeleton can be functionalized to create stable dyes. Research has explored synthetic routes to produce various pyrano compounds with potential applications in this area. africanjournalofbiomedicalresearch.comresearchgate.net The inherent fluorescence of many coumarin-based systems, which share the pyran ring, is widely used in applications such as fluorescent probes and laser dyes. researchgate.net The fusion of a pyran ring with a pyridine ring offers a pathway to new heterocyclic dyes with potentially unique photophysical properties, combining the characteristics of both parent structures.

Conclusion and Future Research Directions

Summary of Key Research Findings and Current Status

The primary research finding for 2,2-dimethyl-2H-pyrano[3,2-c]pyridine is its successful synthesis, which has been documented. A key synthetic route involves the Claisen rearrangement of arylpropargyl ethers. Specifically, the synthesis of this compound can be achieved by heating the corresponding ether precursor in a suitable solvent. This method provides a direct pathway to this particular pyranopyridine isomer.

The broader class of pyranopyridines, characterized by the fusion of pyran and pyridine (B92270) rings, has been the subject of more extensive investigation. These compounds are recognized for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. africanjournalofbiomedicalresearch.com The structural versatility of the pyranopyridine nucleus allows for a wide range of chemical modifications, which can significantly influence their biological activity. africanjournalofbiomedicalresearch.com This makes them attractive scaffolds for drug discovery programs. The current status of research indicates a growing interest in exploring the therapeutic potential of this class of heterocyclic compounds.

Challenges and Emerging Opportunities in Synthesis and Derivatization

While a synthetic route to this compound has been established, challenges remain in the synthesis and derivatization of the broader pyranopyridine family. One of the primary challenges lies in achieving regioselectivity during the cyclization step, which is crucial for accessing specific isomers. Furthermore, the development of efficient and environmentally friendly synthetic methods is an ongoing area of research.

Emerging opportunities in this field are centered on the development of novel catalytic systems and the use of multicomponent reactions. These approaches can provide access to a wider range of pyranopyridine derivatives with greater efficiency and structural diversity. The derivatization of the pyranopyridine core at various positions offers the potential to fine-tune the electronic and steric properties of the molecule, thereby modulating its biological activity. The exploration of new synthetic methodologies will be critical for unlocking the full potential of this compound class.

Prospects for Advanced Computational Design and Prediction

Advanced computational methods, such as Density Functional Theory (DFT) and molecular docking, are poised to play a pivotal role in the future research of this compound and its analogs. Although specific computational studies on this exact isomer are limited, research on related pyranopyridine derivatives has demonstrated the utility of these techniques.

DFT studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. This information can aid in the rational design of new derivatives with desired characteristics. Molecular docking simulations can be employed to predict the binding modes of pyranopyridine derivatives with biological targets, such as enzymes and receptors. This can help in identifying promising candidates for further experimental investigation and in understanding their mechanism of action at a molecular level. The synergy between computational prediction and experimental validation will be instrumental in accelerating the discovery of new applications for this class of compounds.

Future Trajectories in Biological Activity Profiling and Drug Discovery Lead Optimization

The diverse pharmacological activities reported for the pyranopyridine scaffold provide a strong impetus for future research into the biological profiling of this compound and its derivatives. africanjournalofbiomedicalresearch.com Future studies should focus on systematic screening against a broad range of biological targets to identify novel therapeutic applications.

A significant future trajectory lies in the area of drug discovery lead optimization. Once a biologically active pyranopyridine derivative is identified, its structure can be systematically modified to improve its potency, selectivity, and pharmacokinetic properties. This process involves the synthesis and evaluation of a series of analogs to establish structure-activity relationships (SAR). The insights gained from SAR studies can then guide the design of more effective and safer drug candidates. The exploration of pyranopyridines as anticancer, antimicrobial, and antiviral agents is a particularly promising avenue for future research. africanjournalofbiomedicalresearch.com

Expanding Horizons in Materials Science and Industrial Applications

Beyond their applications in medicinal chemistry, pyranopyridine derivatives may also possess interesting properties for materials science and other industrial applications. The fused heterocyclic ring system provides a rigid and planar scaffold that could be suitable for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Future research could explore the synthesis of pyranopyridine-based polymers and small molecules with tailored optoelectronic properties. The ability to tune the electronic characteristics of the pyranopyridine core through chemical modification makes it an attractive building block for the design of novel functional materials. Furthermore, the potential for these compounds to act as catalysts or ligands in industrial processes warrants investigation. The exploration of these non-medical applications could open up new and valuable avenues for the use of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 2,2-dimethyl-2H-pyrano[3,2-c]pyridine derivatives?

  • Methodological Answer : The synthesis often involves multicomponent reactions (MCRs) under catalytic conditions. For example, reactions of 3-(arylidene)-1-methyl-4-piperidone with electrophilic/nucleophilic reagents yield pyrano[3,2-c]pyridine derivatives. Microwave-assisted synthesis using 1-C-formyl galactals or glucals with 4-hydroxycoumarins can also produce sugar-fused derivatives in high yields (10 minutes, 70–85% yields) . Key intermediates include unstable hydroxylmethyl derivatives (e.g., compound 4a in ), which require acidification for stabilization .

Q. How is structural characterization of pyrano[3,2-c]pyridine derivatives performed?

  • Methodological Answer : Structural confirmation relies on 1H-NMR , 13C-NMR , and elemental analysis. For example, pyrano[3,2-c]pyranone derivatives show characteristic signals:
  • A singlet at δ 8.00 ppm for pyran-2H protons.
  • Multiplets at δ 7.97–7.55 ppm for aromatic protons.
  • Peaks at δ 4.34 and 4.74 ppm for methylene groups .
    NOESY interactions and X-ray crystallography (e.g., CCDC 1849068) further validate regioselectivity in sugar-fused derivatives .

Q. What in vitro assays are used to evaluate antimicrobial activity?

  • Methodological Answer :
  • Antibacterial : Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compounds 14a,e and 13a show MIC values comparable to ampicillin .
  • Antifungal : Agar-based assays against C. albicans. Derivatives like 11b and 14c,e,g exhibit superior activity to nystatin .

Advanced Research Questions

Q. How do substituent electronic effects influence antioxidant activity?

  • Methodological Answer : Substituents modulate radical scavenging (DPPH assay). Electron-withdrawing groups (Cl, Br, NO₂) enhance activity, while electron-donating groups (CH₃, OCH₃) reduce it. For example:
CompoundSubstituentIC₅₀ (µM)
4e Cl252.52
4d OCH₃480.10
Pyrano[3,2-c]pyridine cores (e.g., 4m–p ) show enhanced activity compared to aromatic analogs .

Q. How can contradictions in anticancer activity data across studies be resolved?

  • Methodological Answer : Discrepancies arise from cell line specificity and assay conditions. For example:
  • Compound 13a () shows activity against breast cancer (MCF-7) but not liver cancer (HepG2).
  • Sugar-fused derivatives (e.g., 5a–i ) exhibit improved selectivity due to enhanced solubility and target binding .
    Standardizing assays (e.g., MTT vs. SRB) and reporting IC₅₀ ranges (e.g., 10–50 µM) improves cross-study comparability .

Q. What catalytic systems optimize regioselectivity in microwave-assisted synthesis?

  • Methodological Answer :
  • Homogeneous catalysts : Fe₂O₃@SiO₂/In₂O₃ enhances C–C bond formation in allylidene derivatives (80–92% yields) .
  • Ionic liquids : [BMIm]Cl accelerates cyclization of pyrano[3,2-c]quinolines (15–20 minutes, 85–90% yields) .
  • Nano-catalysts : ZnO nanoparticles improve reaction efficiency in Box–Behnken-optimized syntheses .

Q. How are structure-activity relationships (SAR) established for pyrano[3,2-c]pyridine derivatives?

  • Methodological Answer :
  • Step 1 : Synthesize derivatives with varied substituents (e.g., aryl, heterocyclic).
  • Step 2 : Test biological activity (antimicrobial, anticancer) and correlate with descriptors (logP, HOMO-LUMO gaps).
  • Step 3 : Use QSAR models to predict activity. For example, pyrano[3,2-c]pyranones with lipophilic groups show higher membrane permeability .

Data Contradiction Analysis

Q. Why do some pyrano[3,2-c]pyridine derivatives show inconsistent cytotoxicity?

  • Methodological Answer : Variations stem from:
  • Cellular uptake differences : Charged groups (e.g., -COOH in 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid ) reduce permeability .
  • Metabolic stability : Methyl groups (e.g., 2,2-dimethyl) enhance stability in This compound derivatives .
  • Target specificity : Derivatives with sp³-hybridized carbons (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridines ) inhibit kinases more selectively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.